molecular formula C18H11FN2OS B2860883 3-FLUORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE CAS No. 325763-39-1

3-FLUORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE

Cat. No.: B2860883
CAS No.: 325763-39-1
M. Wt: 322.36
InChI Key: XLNNCZKYJXYOCF-UHFFFAOYSA-N
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Description

3-Fluoro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is a heterocyclic compound featuring a benzamide scaffold substituted with a fluorine atom at the 3-position and linked to a naphtho[2,1-d][1,3]thiazole moiety. The naphthothiazole system comprises a fused naphthalene and thiazole ring, contributing to its planar aromatic structure, which may enhance π-π stacking interactions in biological targets.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNNCZKYJXYOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-FLUORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE involves several steps. One common synthetic route includes the reaction of 3-fluorobenzoyl chloride with 2-aminonaphtho[2,1-d]thiazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-FLUORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluoro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of new therapeutic agents.

    Medicine: Research has indicated its potential use in developing drugs with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-FLUORO-N-{NAPHTHO[2,1-D][1,3]THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function . These interactions can result in therapeutic effects, such as anti-inflammatory or anticancer activity, depending on the specific molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences in structure, activity, and applications:

Compound Name Core Structure Substituents/Modifications Biological Activity Key Findings Reference ID
3-Fluoro-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide Naphthothiazole + benzamide 3-Fluoro substitution Not explicitly reported (inferred) Potential for anticancer/antimicrobial activity due to aromatic and fluorine features
N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Thiazole + triazole + benzamide Benzyl, methyl triazole Anticancer (colon cancer) Inhibits colon cancer cell growth via heterocyclic interactions
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) Triazole + phenylacetate Ethyl carbamate, phenylacetyl Synthetic intermediate Used to generate bioactive thiadiazole and thiazole derivatives
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide Thiazole + imidazole + benzamide 4-Fluoro, imidazole-sulfanyl Experimental drug (DB08210) Structural complexity may target enzymes via sulfur and fluorine interactions
N-[2-(3-Fluoro-phenyl)-benzoxazol-5-yl]-3-methyl-4-nitro-benzamide Benzoxazole + benzamide 3-Fluoro, 3-methyl-4-nitro Not reported Nitro group may enhance electron-withdrawing effects for binding
Compound 14 () Thiazolidinone + naphthofuran Malononitrile-derived Antimicrobial Active against Gram-positive/negative bacteria and fungi

Structural and Functional Insights

Triazole-thiazole hybrids () demonstrate that nitrogen-rich heterocycles enhance anticancer activity, suggesting that the target compound’s thiazole could similarly interact with cellular targets .

Substituent Effects :

  • Fluorine at the 3-position (target) vs. 4-position (): The position influences electronic distribution; 3-fluoro may better stabilize adjacent carbonyl groups in benzamide .
  • Nitro groups () and sulfanyl-imidazole () introduce strong electron-withdrawing or hydrophobic effects, contrasting with the target’s simpler fluorine substitution .

Biological Activity: Antimicrobial activity in thiazolidinone derivatives () correlates with the presence of malononitrile and naphthofuran, suggesting the target’s naphthothiazole-fluorine combination may also exhibit broad-spectrum activity . Anticancer triazole-thiazoles () highlight the importance of hybrid heterocycles, a design principle applicable to the target compound .

Research Findings and Implications

Synthetic Approaches :

  • Analogous naphthofuran-thiazole compounds () are synthesized via Vilsmeier formylation and nucleophilic substitutions, implying feasible routes for the target compound using fluorinated benzoyl chlorides .

Drug-Likeness :

  • The target’s molecular weight (estimated ~350–400 g/mol) is lower than the tetracyclic system in (452.58 g/mol), likely improving bioavailability .

Therapeutic Potential: Fluorine and aromatic systems in related compounds () show promise in both anticancer and antimicrobial contexts, positioning the target compound as a candidate for dual-activity screening .

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